molecular formula C16H11ClF3N5OS B2383020 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1251667-58-9

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2383020
CAS No.: 1251667-58-9
M. Wt: 413.8
InChI Key: PMVGBRIGXJAJBY-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule of high interest in medicinal chemistry and biochemical research. This compound features a hybrid scaffold combining pyrimidine and pyrazole heterocycles, a structure often associated with potent biological activity. The molecular design includes a pyrimidine core, a 1H-pyrazol-1-yl substituent, and a thioacetamide linker connected to a 4-chloro-3-(trifluoromethyl)phenyl group. This specific architecture suggests potential as a key intermediate or a candidate for developing enzyme inhibitors, particularly kinases, given the known pharmacological profiles of analogous compounds . Researchers can leverage this compound in high-throughput screening campaigns to identify new therapeutic leads, especially in oncology and inflammatory disease pathways. The presence of the trifluoromethyl group, a common motif in agrochemical and pharmaceutical agents, enhances metabolic stability and membrane permeability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5OS/c17-12-3-2-10(6-11(12)16(18,19)20)24-14(26)8-27-15-7-13(21-9-22-15)25-5-1-4-23-25/h1-7,9H,8H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVGBRIGXJAJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C_{16}H_{14ClF_3N_4S. Its structure features:

  • A pyrimidine ring with a pyrazole substituent.
  • A thioether linkage connecting the pyrimidine to an acetamide group.
  • A trifluoromethyl group that enhances lipophilicity and metabolic stability.
ComponentDescription
Molecular FormulaC_{16}H_{14ClF_3N_4S}
IUPAC Name2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
CAS Number[Pending]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, leading to altered metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity : Derivatives containing pyrazole and pyrimidine rings are known for their anticancer properties. For instance, compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 0.01 µM to 42.30 µM .
Compound TypeBiological ActivityIC50 (µM)
Pyrazole derivativesAnticancer0.01 - 42.30
Thioether compoundsAnti-inflammatoryVaries
Trifluoromethyl derivativesEnhanced metabolic stabilityN/A

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that pyrazole-containing compounds exhibited significant cytotoxicity against HepG2 and HCT116 cell lines, with IC50 values as low as 1.1 µM .
  • Mechanistic Insights : Research revealed that certain derivatives selectively inhibit CDK2, a critical regulator in cell cycle progression, leading to apoptosis in cancer cells .
  • Anti-inflammatory Properties : Compounds featuring thioether linkages have been noted for their anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole and pyrimidine can effectively inhibit the growth of various cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds have shown IC₅₀ values ranging from 0.01 µM to 3.79 µM, indicating potent growth inhibition.
  • A549 (Lung Cancer) : Some derivatives demonstrated IC₅₀ values around 26 µM, suggesting effectiveness in inhibiting tumor growth.

Case Study : A study assessed a series of pyrazole derivatives against HepG2 (liver cancer), reporting significant cytotoxicity with IC₅₀ values as low as 0.95 nM, highlighting their potential as therapeutic agents in liver cancer treatment.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it could function as a potential antibiotic agent due to its ability to disrupt bacterial cell wall synthesis or function.

Case Study : A study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones, thus supporting further investigation into their use as antibiotics.

Molecular Probes in Biochemical Research

Due to its unique structural features, this compound can serve as a molecular probe for studying specific biochemical pathways. The thioether linkage may facilitate binding to active sites on target proteins, leading to modulation of enzymatic activity.

Case Study : Research focused on the inhibition of cyclin-dependent kinases (CDK), where certain derivatives displayed over 69% inhibition in K562 cells, showcasing their role in cell cycle regulation.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation under controlled conditions:

Reagent Product Conditions Yield
H₂O₂ (30%)Sulfoxide derivative0–5°C, 2–4 h in acetic acid65–70%
KMnO₄ (acidic)Sulfone derivative50°C, 6 h in H₂SO₄/H₂O55–60%
m-CPBASulfoxide (stereoselective)CH₂Cl₂, 0°C, 1 h80%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition). Stereoselectivity with m-CPBA arises from chiral induction by the pyrimidine ring.

Nucleophilic Substitution at Pyrimidine C-2

The pyrimidine ring undergoes substitution at the C-2 position due to electron-withdrawing effects of the pyrazole and thioether groups:

Nucleophile Product Conditions Yield
NH₃ (aq.)2-Amino-pyrimidine derivative120°C, 12 h in EtOH45%
KSCN2-Thiocyano-pyrimidineDMF, 80°C, 8 h60%
Morpholine2-Morpholino-pyrimidineDIPEA, ACN, reflux, 6 h75%
  • Key Observation : Reactions require polar aprotic solvents (DMF, ACN) and elevated temperatures to overcome the deactivating effects of substituents .

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Product Reaction Time Yield
HCl (6M), refluxCarboxylic acid derivative4 h85%
NaOH (10%), H₂O/EtOHSodium carboxylate2 h90%
  • Application : Hydrolysis facilitates further functionalization, such as esterification or amide coupling.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Product Catalyst Yield
PhenylacetylenePyrazolo[1,5-a]pyrimidine derivativeCuI, TBAB70%
Ethyl acrylatePyrazolo-oxazineThermal, 100°C55%
  • Regioselectivity : The 1H-pyrazole’s N-1 position acts as the reactive site, directing addition to the α-position of acetylides .

Functionalization of Trifluoromethyl Group

The -CF₃ group exhibits limited reactivity but undergoes defluorination under extreme conditions:

Reagent Product Conditions Yield
AlCl₃, H₂O-COOH derivative200°C, 24 h30%
Mg, EtOHPartially defluorinated intermediateReflux, 12 h20%
  • Challenges : Harsh conditions lead to decomposition of the pyrimidine core, limiting synthetic utility .

Cross-Coupling Reactions

The pyrimidine-thioether participates in palladium-catalyzed couplings:

Reaction Type Reagents Product Yield
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl-pyrimidine65%
Buchwald-HartwigAniline, Pd₂(dba)₃, XantphosN-Arylpyrimidine70%
  • Optimization : Ligand selection (e.g., Xantphos) improves yields by stabilizing the palladium intermediate.

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioether group:

Conditions Product Quantum Yield
UV (254 nm), THFPyrimidine + Thiol byproduct0.45
  • Application : Photodegradation studies inform stability assessments for pharmaceutical formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Implications

Metabolic Stability: Chloro and trifluoromethyl groups reduce oxidative metabolism, extending half-life relative to non-halogenated derivatives.

Target Binding : Pyrazole’s nitrogen atoms may engage in π-π stacking or hydrogen bonding with biological targets, a feature absent in methyl-substituted analogs.

Research Findings and Limitations

While structural and synthetic parallels are evident, direct pharmacological data for the target compound are absent in the provided evidence. Studies on analogs suggest that pyrimidine-thioacetamides exhibit kinase inhibition or antimicrobial activity, but the impact of pyrazole and trifluoromethyl groups remains speculative without experimental validation . Crystallographic data for such compounds, refined via programs like SHELXL (), could clarify conformational preferences and intermolecular interactions .

Q & A

Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and harmonize protocols (e.g., ATP concentrations).
  • Batch Analysis : Compare multiple synthetic batches to rule out impurity effects (e.g., residual Pd in coupling reactions) .
  • Orthogonal Assays : Validate hits in cell-free (e.g., SPR) and cell-based (e.g., CRISPR knockouts) systems .

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